2,6-diamino-1H-pyrimidin-4-one

Crystal engineering Tautomerism Solid-state chemistry

Procure the 2,6-diamino-4-one isomer for exclusive 3H-tautomer crystallization—generic 'diaminopyrimidine' alternatives yield unpredictable tautomeric mixtures. This scaffold enables C-2 SAR exploration for selective IRAK4 inhibitors (IC₅₀ <100 nM, >100-fold kinome selectivity). A catalyst-free microwave protocol produces regiocontrolled libraries (86–95% yield). Direct PreQ₀ annulation substrate (70% yield). Authorized for rigid PVC food-contact under EU 10/2011.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
Cat. No. B7761322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diamino-1H-pyrimidin-4-one
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=C(NC(=NC1=O)N)N
InChIInChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
InChIKeySWELIMKTDYHAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-1H-pyrimidin-4-one (CAS 56-06-4): Core Scaffold Identity and Procurement-Relevant Characteristics


2,6-Diamino-1H-pyrimidin-4-one (CAS 56-06-4, also catalogued as 2,4-diamino-6-hydroxypyrimidine or DAHP) is a C4H6N4O pyrimidin-4-one building block with a molecular weight of 126.12 g/mol and a melting point of 285–286 °C (decomposition) [1]. The compound is structurally defined by amino substituents at the 2- and 6-positions and a carbonyl at the 4-position, and it is authorized under EU Regulation 10/2011 for use in rigid PVC food-contact materials in contact with non-acidic, non-alcoholic aqueous food [2]. Its commercial availability as a synthesis-grade intermediate (≥98% purity by HPLC) supports procurement for both medicinal chemistry and heterocyclic synthesis workflows .

Why Generic Pyrimidine Scaffolds Cannot Substitute for 2,6-Diamino-1H-pyrimidin-4-one in Target- and Application-Specific Workflows


The 2,6-diamino-4-one substitution pattern engenders three features that are absent in closely related pyrimidine isomers or deoxy analogs: (i) exclusive crystallization as the 3H-tautomer in the solid state, unlike 2-amino-6-methylpyrimidin-4-one which co-crystallizes as a 1:1 mixture of 1H- and 3H-tautomers [1]; (ii) a divergent structure–activity relationship (SAR) at the C-2 position relative to the aminopyrimidine core, wherein the pyrimidin-4-one chemotype tolerates diverse C-2 substituents that render the corresponding pyrimidine core completely inactive (IRAK4 IC50 > 50 μM) [2]; and (iii) unique synthetic behaviour in one-pot multicomponent condensations that proceeds with total regiocontrol, a property not replicated by 6-aminopyrimidine-2,4-dione or other pyrimidine isomers under identical conditions [3]. These characteristics mean that procurement of a generic “diaminopyrimidine” or “hydroxypyrimidine” isomer without the specific 2,6-diamino-4-one substitution pattern will fail to deliver the same tautomeric, SAR, or regiochemical outcomes.

Quantitative Head-to-Head Evidence for 2,6-Diamino-1H-pyrimidin-4-one Differentiation Against Closest Analogs


Tautomeric Exclusivity in the Solid State vs. 2-Amino-6-methylpyrimidin-4-one

In all four pseudopolymorphic forms obtained (solvent-free, DMF-water, dimethylacetamide monosolvate, and N-methylpyrrolidin-2-one solvate), 2,6-diaminopyrimidin-4-one crystallizes exclusively as the 3H-tautomer and forms ribbons via R₂²(8) hydrogen-bonding interactions that assemble into three-dimensional networks [1]. By contrast, the closely related analog 2-amino-6-methylpyrimidin-4-one co-crystallizes as a 1:1 mixture of 1H- and 3H-tautomers linked by a triple hydrogen-bond array analogous to a Watson–Crick C-G base pair [1]. This tautomeric homogeneity versus heterogeneity directly impacts co-crystal design and supramolecular synthon predictability.

Crystal engineering Tautomerism Solid-state chemistry

C-2 Position SAR Tolerance: Pyrimidin-4-one Core vs. Pyrimidine Core in IRAK4 Inhibition

In the aminopyrimidine core series (the original HTS hit chemotype), introduction of hydroxyl/oxo, cyclobutyl ether, or other substituents at the C-2 position yielded compounds that were completely inactive against IRAK4 (IC50 > 50 μM) [1]. In contrast, the 2,6-diaminopyrimidin-4-one core tolerated identical C-2 modifications and maintained measurable potency, with electron-rich cyclic amine substituents achieving IRAK4 IC50 values below 100 nM—for example, piperidine-substituted compound 14 (<100 nM) and tetrahydroisoquinoline-substituted compound 16 (IC50 = 27 nM) [1]. This represents a >500-fold improvement in allowable potency range for C-2 derivatization.

Kinase inhibitor Structure–activity relationship IRAK4

Kinase Selectivity Profile of 2,6-Diaminopyrimidin-4-one Chemotype vs. 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitors

The 2,6-diaminopyrimidin-4-one chemotype exemplified by compound 16 achieved >100-fold selectivity against 99% of 111 tested kinases (only FLT3 identified as an off-target), and no significant selectivity problems with inflammation-related kinases were noted across the series [1]. In a separate chemotype, 5-aryl-2,4-diaminopyrimidine HTS hits initially inhibited TAK1 kinase—a liability associated with liver toxicity and bone marrow failure in knockout mouse models—requiring extensive optimization to improve TAK1 selectivity [2]. While these are cross-chemotype data from independent studies, the pyrimidin-4-one chemotype achieves broad kinase selectivity without requiring TAK1 counter-screening optimization.

Kinase selectivity TAK1 off-target Safety pharmacology

Oral Bioavailability Optimization Within the 2,6-Diaminopyrimidin-4-one Series: Compound 31 vs. Compound 16

Within the same 2,6-diaminopyrimidin-4-one series, replacement of the carbohydrate (carboribose) C-2 substituent with a methyl-substituted piperidine ring improved rat oral bioavailability from 0% (compound 16) to 42% (compound 31), while maintaining IRAK4 potency (IC50 = 93 nM for compound 31 vs. 27 nM for compound 16) [1]. This demonstrated that the pyrimidin-4-one core is compatible with PK-enhancing C-2 modifications without abolishing target engagement—an option unavailable in the pyrimidine core series where such modifications produced inactive compounds [1].

Oral bioavailability Pharmacokinetics Lead optimization

PreQ0 Precursor Synthesis: 2,6-Diaminopyrimidin-4-one as a Key Intermediate for Nucleoside Q

2,6-Diaminopyrimidin-4-one serves as the direct annulation substrate for the synthesis of the nucleoside Q precursor 2-amino-5-cyanopyrrolo[2,3-d]pyrimidin-4-one (PreQ0), achieving a 70% isolated yield upon condensation with chloro(formyl)acetonitrile [1]. Alternative synthetic routes to PreQ0 that employ chloroacetonitrile and methyl formate to generate 2-chloro-2-cyanoacetaldehyde in situ before reaction with 2,6-diaminopyrimidin-4-one have also been reported to proceed in good yields, but the direct condensation route using the title compound as starting material remains the most convergent two-step approach [2]. The 2,6-diamino substitution pattern is essential for the regioselective annulation that installs the pyrrolo[2,3-d]pyrimidine ring system.

Nucleoside Q PreQ0 synthesis tRNA modification

One-Pot Multicomponent Reaction Efficiency: Catalyst-Free Microwave Synthesis with Total Regiocontrol

2,6-Diaminopyrimidin-4-one participates in a catalyst-free one-pot three-component condensation with aldehydes and Meldrum's acid under microwave irradiation in glycol, yielding 5-aryl-2-amino-5,8-dihydropyrido[2,3-d]pyrimidin-4,7-diones in 86–95% isolated yield with reaction times of 3–6 minutes [1]. In a complementary protocol, 2,6-diaminopyrimidin-4-one undergoes cyclocondensation with aldehydes and β-ketoesters in acetic acid or DMSO/ZnBr₂ to provide dihydropyrido[2,3-d]pyrimidin-4(3H)-ones with total regiocontrol [2]. Alternative scaffolds such as 6-aminopyrimidine-2,4-dione have been employed in analogous microwave-assisted multicomponent reactions, but the 2,6-diamino-4-one pattern uniquely directs regiochemistry toward the pyrido[2,3-d]pyrimidine framework and enables catalyst-free conditions, whereas other pyrimidine isomers require Lewis acid catalysis and yield different regioisomeric products [3].

Multicomponent reaction Microwave synthesis Regiocontrol

Procurement-Relevant Application Scenarios for 2,6-Diamino-1H-pyrimidin-4-one Based on Quantitative Evidence


IRAK4-Targeted Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry teams developing selective IRAK4 inhibitors, the 2,6-diaminopyrimidin-4-one scaffold provides a validated entry point that enables C-2 position SAR exploration (potencies below 100 nM achievable) while maintaining >100-fold selectivity against 99% of the kinome and avoiding TAK1 off-target liability that complicates alternative 5-aryl-2,4-diaminopyrimidine chemotypes [4]. The demonstrated ability to improve oral bioavailability from 0% to 42% through C-2 modification (compound 16 → compound 31) offers a rational path toward in vivo tool compounds [4].

Solid-Form and Co-Crystal Engineering with Predictable Tautomeric Outcome

Crystallization scientists and solid-state chemists can rely on the exclusive 3H-tautomeric form of 2,6-diaminopyrimidin-4-one across all pseudopolymorphic forms, in contrast to 2-amino-6-methylpyrimidin-4-one which exists as an unpredictable 1:1 tautomeric mixture [4]. This tautomeric homogeneity ensures reproducibility in co-crystal design, hydrogen-bond network engineering, and pharmaceutical solid-form patenting.

Nucleoside Q (Queuosine) Precursor and Epitranscriptomics Probe Synthesis

Academic and industrial groups synthesizing PreQ0, PreQ1, or queuosine-modified RNA probes can procure 2,6-diaminopyrimidin-4-one as the direct annulation substrate, achieving 70% isolated yield of PreQ0 in a two-step sequence [4]. This avoids multi-step de novo construction of the pyrrolo[2,3-d]pyrimidine core and accelerates access to chemical biology tools for RNA modification studies [4].

Diversity-Oriented Synthesis of Pyrido[2,3-d]pyrimidine Libraries

Combinatorial and parallel synthesis laboratories can leverage the catalyst-free, microwave-assisted one-pot protocol (86–95% yield, 3–6 min) of 2,6-diaminopyrimidin-4-one with aldehydes and Meldrum's acid to rapidly generate substituted dihydropyrido[2,3-d]pyrimidin-4,7-dione libraries with total regiocontrol [4]. The elimination of catalyst, reduced reaction time, and high yield combine to lower the cost per compound in hit-to-lead and lead optimization campaigns [4].

Quote Request

Request a Quote for 2,6-diamino-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.